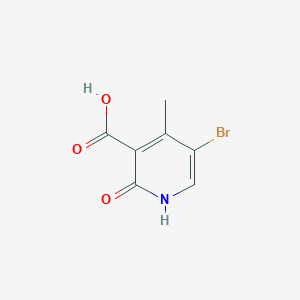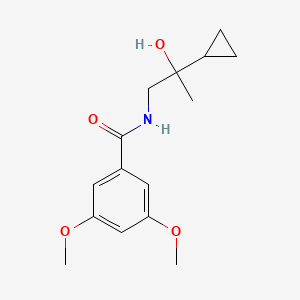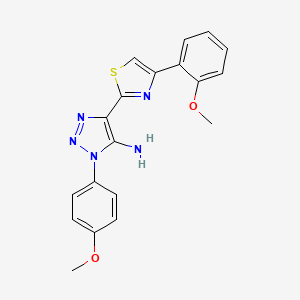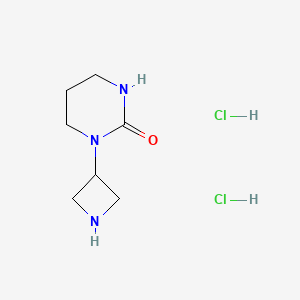
5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1909308-56-0 . It has a molecular weight of 232.03 . It is a powder at room temperature . It is used in medicine .
Synthesis Analysis
The synthesis of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate involves a five-step reaction, including two-step oxygen, esterification, reduction, diazotization hydrolysis, and more . The raw material used is 2-amino-5-bromo-4-methylpyridine . The total yield of this process is more than 40% .Molecular Structure Analysis
The IUPAC name of this compound is 5-bromo-2-hydroxy-4-methylnicotinic acid . Its InChI Code is 1S/C7H6BrNO3/c1-3-4 (8)2-9-6 (10)5 (3)7 (11)12/h2H,1H3, (H,9,10) (H,11,12) .Chemical Reactions Analysis
The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .Physical And Chemical Properties Analysis
This compound is slightly soluble in water . It should be stored in a cool, dry place and the container should be kept tightly closed . It is incompatible with oxidizing agents . The melting point is 198-202 °C .Applications De Recherche Scientifique
Synthesis and Ligand Development
5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid serves as a critical intermediate in the synthesis of various ligands and complex molecules. For instance, Charbonnière et al. (2001) demonstrated its utility in creating mono-, bis-, and tris-tridentate ligands, starting from a 5′-methyl-6-bromo-2,2′-bipyridine building block. These ligands show high affinity for the complexation of lanthanide(III) cations, which are significant in various fields, including materials science and biochemistry (Charbonnière, Weibel, & Ziessel, 2001).
Electrocatalytic Applications
The compound is also explored in electrocatalytic applications, such as the electrocatalytic carboxylation of related pyridine compounds with CO2 in ionic liquids. Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine, which is structurally similar to 5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid, showing its potential in synthesizing valuable carboxylic acids from simple pyridines and CO2 under mild conditions (Feng, Huang, Liu, & Wang, 2010).
Synthesis of Bioactive Molecules
The structural motif of 5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid is instrumental in synthesizing bioactive molecules. Hirokawa et al. (2000) described an efficient synthesis route for a molecule incorporating a similar pyridine carboxylic acid structure, highlighting the compound's relevance in creating potent antagonists for dopamine and serotonin receptors. This showcases the potential of 5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid in medicinal chemistry and drug discovery (Hirokawa, Horikawa, & Kato, 2000).
Supramolecular Chemistry
In supramolecular chemistry, 5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid and its derivatives can contribute to the development of non-covalently bonded supramolecular architectures. Zhang et al. (2015) explored the weak interactions between organic bases and acidic derivatives, leading to complex structures. This research implies that derivatives of 5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid could play a role in designing new materials with specific properties (Zhang et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-4-methyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-3-4(8)2-9-6(10)5(3)7(11)12/h2H,1H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBBDMPPUISBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid | |
CAS RN |
1909308-56-0 |
Source


|
| Record name | 5-bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B2664736.png)
![3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B2664738.png)
![2,5-Di-tert-butyl-pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2664741.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2664743.png)
![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2664744.png)

![3-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)pentane-2,4-dione](/img/structure/B2664747.png)
![N-(2,4-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2664748.png)
![2-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2664749.png)


![4-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2664755.png)

